1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloro-substituted phenyl ring and an imidazolone moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-methylimidazole under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the imidazolone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolone ring can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one involves its interaction with various molecular targets. The compound’s hydroxyl and chloro groups enable it to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Known for its antioxidant activity.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: Exhibits higher antioxidant activity than ascorbic acid.
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one: Shows significant antioxidant activity.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one is unique due to its imidazolone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its specific substitution pattern also contributes to its unique properties .
Properties
CAS No. |
62104-06-7 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-5-methyl-4H-imidazol-2-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-5-13(10(15)12-6)8-4-7(11)2-3-9(8)14/h2-4,14H,5H2,1H3 |
InChI Key |
PDYDXGXACFGZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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